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  • Product: 4-methyl-1-(4-nitrophenyl)-1H-pyrazole
  • CAS: 13808-73-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-methyl-1-(p-nitrophenyl)pyrazole: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 4-methyl-1-(p-nitrophenyl)pyrazole, a substituted pyrazole of significant interest in med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methyl-1-(p-nitrophenyl)pyrazole, a substituted pyrazole of significant interest in medicinal chemistry and materials science. While direct experimental data for this specific isomer is limited in publicly available literature, this document synthesizes information from closely related analogues to project its physicochemical properties, outline plausible synthetic routes, and detail robust analytical methodologies for its characterization. By examining the established chemistry of the pyrazole core and the influence of its substituents, this guide serves as an essential resource for researchers seeking to synthesize, identify, and utilize 4-methyl-1-(p-nitrophenyl)pyrazole in novel research and development endeavors.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties make it a "privileged scaffold," frequently incorporated into a wide array of biologically active molecules. The versatility of the pyrazole core allows for tailored substitutions at various positions, enabling the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Derivatives of pyrazole have demonstrated a remarkable breadth of biological activities, finding application as anti-inflammatory, analgesic, antimicrobial, and anticancer agents. The market success of pyrazole-containing drugs such as Celecoxib (an anti-inflammatory) and Sildenafil (used to treat erectile dysfunction) underscores the therapeutic potential of this heterocyclic motif. The subject of this guide, 4-methyl-1-(p-nitrophenyl)pyrazole, combines the robust pyrazole core with a methyl group at the 4-position and a p-nitrophenyl substituent at the 1-position. These modifications are anticipated to modulate the molecule's electronic and steric properties, offering a unique profile for investigation in drug discovery and materials science.

Physicochemical Properties

PropertyInferred ValueRationale
CAS Number Not AssignedThe absence of a specific CAS number suggests the compound may be novel or not commercially cataloged.
Molecular Formula C₁₀H₉N₃O₂Based on the constituent atoms: 10 Carbon, 9 Hydrogen, 3 Nitrogen, 2 Oxygen.
Molecular Weight 203.20 g/mol Calculated from the molecular formula. This is consistent with the molecular weight of the closely related isomer, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole.[1]
Appearance Likely a crystalline solidSubstituted pyrazoles are typically solids at room temperature.
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, methanol, ethyl acetate) and poorly soluble in water.The aromatic nature of the compound suggests this solubility profile.
Melting Point Estimated to be in the range of 150-200 °CBased on the melting points of related isomers and substituted pyrazoles.

Synthesis of 4-methyl-1-(p-nitrophenyl)pyrazole

The synthesis of 4-methyl-1-(p-nitrophenyl)pyrazole can be approached through established methods for pyrazole ring formation. A highly plausible and efficient route is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound (or its equivalent) with a hydrazine derivative.

Proposed Synthetic Pathway: Knorr Pyrazole Synthesis

This well-established method offers a direct and versatile approach to the target molecule. The key steps are outlined below:

Diagram of Proposed Synthesis:

G reagent1 3-Methyl-2,4-pentanedione intermediate Hydrazone Intermediate (transient) reagent1->intermediate Reaction with reagent2 p-Nitrophenylhydrazine reagent2->intermediate product 4-methyl-1-(p-nitrophenyl)pyrazole intermediate->product Cyclization & Aromatization

Caption: Proposed Knorr synthesis of 4-methyl-1-(p-nitrophenyl)pyrazole.

Detailed Experimental Protocol

Materials:

  • 3-Methyl-2,4-pentanedione

  • p-Nitrophenylhydrazine hydrochloride

  • Glacial acetic acid (or another suitable acidic catalyst)

  • Ethanol (or another suitable solvent)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 3-methyl-2,4-pentanedione in a minimal amount of ethanol.

  • Addition of Hydrazine: To this solution, add 1 equivalent of p-nitrophenylhydrazine hydrochloride.

  • Catalysis: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield pure 4-methyl-1-(p-nitrophenyl)pyrazole.

Causality of Experimental Choices:

  • Choice of β-Dicarbonyl: 3-Methyl-2,4-pentanedione is selected as the precursor that will form the 4-methylpyrazole core. The central carbon of the pentanedione becomes the C4 of the pyrazole ring.

  • Hydrazine Derivative: p-Nitrophenylhydrazine provides the N1-p-nitrophenyl substituent and the second nitrogen for the pyrazole ring.

  • Acid Catalysis: The acidic medium facilitates the initial condensation reaction to form the hydrazone intermediate and promotes the subsequent cyclization and dehydration steps to form the aromatic pyrazole ring.

  • Solvent and Temperature: Ethanol is a common solvent for this type of reaction, and refluxing provides the necessary energy to overcome the activation barrier for the cyclization and aromatization steps.

Analytical Characterization

To confirm the identity and purity of the synthesized 4-methyl-1-(p-nitrophenyl)pyrazole, a combination of spectroscopic and analytical techniques should be employed.

Spectroscopic Methods
TechniqueExpected Observations
¹H NMR - A singlet for the methyl group protons at the 4-position. - Two distinct signals for the pyrazole ring protons at the 3- and 5-positions. - A characteristic AA'BB' splitting pattern for the protons of the p-nitrophenyl group in the aromatic region.
¹³C NMR - A signal for the methyl carbon. - Signals for the three pyrazole ring carbons. - Signals for the six carbons of the p-nitrophenyl ring, with the carbon attached to the nitro group being significantly deshielded.
FT-IR - Characteristic C-H stretching vibrations for the aromatic and methyl groups. - C=C and C=N stretching vibrations within the pyrazole and phenyl rings. - Strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂).
Mass Spectrometry - A molecular ion peak (M⁺) corresponding to the molecular weight of 203.20. - Characteristic fragmentation patterns, including the loss of the nitro group.

Diagram of Analytical Workflow:

G start Synthesized Compound purification Purification (Recrystallization/Chromatography) start->purification structural_analysis Structural Analysis purification->structural_analysis purity_assessment Purity Assessment purification->purity_assessment nmr ¹H & ¹³C NMR structural_analysis->nmr ms Mass Spectrometry structural_analysis->ms ir FT-IR structural_analysis->ir hplc HPLC purity_assessment->hplc elemental Elemental Analysis purity_assessment->elemental final_product Characterized 4-methyl-1-(p-nitrophenyl)pyrazole nmr->final_product ms->final_product ir->final_product hplc->final_product elemental->final_product

Caption: A typical workflow for the analytical characterization of a synthesized compound.

Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): A powerful technique to determine the purity of the final compound. A single sharp peak would indicate a high degree of purity.

  • Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₀H₉N₃O₂.

Potential Applications in Drug Development and Research

The structural features of 4-methyl-1-(p-nitrophenyl)pyrazole suggest several potential avenues for research and application:

  • Kinase Inhibition: Many pyrazole-containing compounds are known to be potent kinase inhibitors, a class of drugs that are highly effective in cancer therapy. The specific substitution pattern of this molecule could be explored for its inhibitory activity against various kinases.

  • Antimicrobial Agents: The pyrazole scaffold is present in numerous compounds with antibacterial and antifungal properties. The electron-withdrawing nitro group may enhance such activity.

  • Materials Science: The presence of the nitro group, a strong electron-withdrawing group, and the aromatic pyrazole ring could impart interesting photophysical or electronic properties to the molecule, making it a candidate for applications in organic electronics or as a nonlinear optical material.

  • Chemical Probe: This compound could serve as a valuable chemical probe or building block for the synthesis of more complex molecules in medicinal chemistry and chemical biology research.

Conclusion

While 4-methyl-1-(p-nitrophenyl)pyrazole remains a compound with limited direct documentation, its synthesis and characterization are well within the reach of standard organic chemistry laboratory practices. By leveraging established synthetic methodologies and a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this molecule. The insights provided in this guide, based on the well-understood chemistry of the pyrazole scaffold and its derivatives, offer a solid foundation for the exploration of 4-methyl-1-(p-nitrophenyl)pyrazole in the exciting and impactful fields of drug discovery and materials science.

References

  • PubChem. 1-Methyl-3-(4-nitrophenyl)-1H-pyrazole. [Link]

  • PubChem. 4-(4-Nitrophenyl)-1H-pyrazole. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physical Properties of 1-(4-Nitrophenyl)pyrazole Derivatives

Abstract This technical guide provides a comprehensive examination of the core physical properties of 1-(4-nitrophenyl)pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the core physical properties of 1-(4-nitrophenyl)pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. For researchers, scientists, and drug development professionals, understanding these properties is paramount for predicting molecular behavior, designing effective purification strategies, and optimizing formulation for enhanced bioavailability. This document delves into melting point, solubility, crystal structure, and spectroscopic signatures, grounding the discussion in the context of intermolecular forces and structure-property relationships. Detailed, field-proven experimental protocols are provided to serve as a practical reference for laboratory investigation.

Introduction: The Significance of the 1-(4-Nitrophenyl)pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with anti-inflammatory, anticancer, and antimicrobial properties.[1][2] When substituted with a 1-(4-nitrophenyl) group, the resulting derivatives gain unique electronic and structural characteristics that profoundly influence their physical behavior. The strong electron-withdrawing nature of the nitro group and the planarity of the aryl system create opportunities for a variety of intermolecular interactions, which in turn govern the macroscopic properties of the material.

A thorough characterization of physical properties such as melting point, solubility, and solid-state structure is not merely an academic exercise. In drug development, these parameters are critical determinants of a compound's viability as a therapeutic candidate. Solubility directly impacts bioavailability, while the melting point and crystalline form are indicators of stability and are crucial for formulation and manufacturing.[3][4] This guide will explore these properties in detail, providing both the theoretical underpinnings and the practical methodologies required for their assessment.

Core Physical Properties and Their Interdependencies

The physical characteristics of a molecule are not isolated features but are intricately linked, primarily through the landscape of intermolecular forces. For 1-(4-nitrophenyl)pyrazole derivatives, these forces include hydrogen bonds, π-π stacking, and dipole-dipole interactions.

G cluster_0 Molecular Structure cluster_1 Intermolecular Forces cluster_2 Macroscopic Physical Properties cluster_3 Application Implications struct Substituents (R-groups) Nitro Group Position Pyrazole Core forces Hydrogen Bonding (e.g., C-H···O) π-π Stacking (Aryl Rings) Dipole-Dipole Interactions struct->forces props Melting Point Solubility Crystal Packing & Density forces->props app Bioavailability Stability & Shelf-life Formulation Design props->app

Caption: Logical relationship between molecular structure and application-relevant properties.

Melting Point: A Measure of Lattice Energy

The melting point (MP) is a fundamental indicator of a compound's purity and the strength of its crystal lattice. A high melting point generally corresponds to strong, well-ordered intermolecular interactions that require significant thermal energy to overcome. For the parent compound, 1-(4-nitrophenyl)-1H-pyrazole, the melting point is reported to be in the range of 168.5-169 °C.[5] Substitutions on the pyrazole ring can significantly alter this value, reflecting changes in molecular packing and intermolecular forces.[1]

Table 1: Melting Points of Selected 1-(4-Nitrophenyl)pyrazole Derivatives

CompoundMolecular FormulaMelting Point (°C)
1-(4-Nitrophenyl)-1H-pyrazoleC₉H₇N₃O₂168.5 - 169
Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylateC₁₃H₉F₃N₃O₄(Not specified)
1-(4-Nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazoleC₁₇H₁₁N₃O₂S₂(Not specified)
4-(4-Fluorophenyl)-1-(4-nitrophenyl)-3-(pyridin-4-yl)-1H-pyrazol-5-amineC₂₀H₁₄FN₅O₂(Not specified)

Note: Specific melting points for all derivatives were not available in the searched literature, but their synthesis and characterization imply they are stable solids at room temperature.

The presence of groups capable of hydrogen bonding or those that facilitate efficient π-π stacking tends to increase the melting point.[6] Conversely, bulky substituents that disrupt crystal packing may lead to a lower melting point.

Solubility: The Gateway to Bioavailability

Solubility is a critical physical property, especially in drug development, as it is often a rate-limiting step for oral absorption.[3] 1-(4-Nitrophenyl)pyrazole derivatives are generally characterized by low aqueous solubility due to the hydrophobic nature of the aromatic rings. However, they exhibit good solubility in various polar organic solvents.

Commonly effective solvents for dissolving and recrystallizing pyrazole derivatives include alcohols (ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[3][7] The choice of solvent is critical and is guided by the principle of "like dissolves like." The polarity of the substituents on the pyrazole and phenyl rings will dictate the optimal solvent system. Solubility typically increases with temperature, a principle that is exploited in purification by recrystallization.[8] A study on substituted pyrazole ligands noted that a derivative with a nitro group (CNHPP) showed distinct solute-solvent interactions in a dioxane-water mixture, highlighting the significant influence of this functional group.[9]

Crystal Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of molecules in the solid state. Studies on 1-(4-nitrophenyl)pyrazole derivatives reveal intricate packing motifs stabilized by a network of weak intermolecular interactions.

For instance, the crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate shows that the dihedral angle between the pyrazole and nitrophenyl rings is 49.26(6)°.[6] This non-planar arrangement is common in N-phenylpyrazole derivatives. The crystal packing is stabilized by weak C–H···O hydrogen bonds and π-π interactions between neighboring phenyl rings.[6] Similarly, the structure of 1-(4-nitrophenyl)-3,5-di-thiophen-2-yl-1H-pyrazole was determined to be a monoclinic crystal system with a space group of C2/c.[1]

Table 2: Crystallographic Data for a Representative Derivative

ParameterValue for Ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate[6]
Crystal System(Not specified, but packing described)
Key Intermolecular BondsC–H···O hydrogen bonds, π-π interactions
Phenyl-Pyrazole Dihedral Angle49.26(6)°

Hirshfeld Surface Analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can identify the specific atoms involved in close contacts. For pyrazole derivatives, Hirshfeld analysis often reveals that H···H, O···H, and C···C contacts are the most significant contributors to crystal packing, providing a quantitative basis for understanding the structure-property relationships.[1]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and purity of synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for structural elucidation.

    • ¹H NMR : Protons on the pyrazole ring typically appear as distinct signals in the aromatic region of the spectrum. The chemical shifts and coupling constants (J-values) provide information about the substitution pattern. For N-unsubstituted pyrazoles, broad signals can indicate tautomeric exchange.[10] The protons on the 4-nitrophenyl group typically show a characteristic AA'BB' system.

    • ¹³C NMR : The carbon signals for the pyrazole and nitrophenyl rings appear in the aromatic region (~110-150 ppm). The chemical shifts are sensitive to the electronic effects of substituents.[11][12] Advanced techniques like HSQC and HMBC are used to unambiguously assign all proton and carbon signals.[4]

  • Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. Characteristic peaks for 1-(4-nitrophenyl)pyrazole derivatives include C=N stretching within the pyrazole ring, aromatic C-H and C=C stretching, and strong symmetric and asymmetric stretching vibrations for the nitro group (NO₂) typically found around 1500-1530 cm⁻¹ and 1330-1350 cm⁻¹.

Experimental Protocols: A Practical Guide

The following sections provide standardized, step-by-step methodologies for the characterization of the key physical properties discussed.

Synthesis and Purification Workflow

A common route for synthesizing 1,3,5-substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound with 4-nitrophenylhydrazine. Purification is typically achieved via recrystallization.

G start Start Materials: 1,3-Dicarbonyl Compound 4-Nitrophenylhydrazine reaction Cyclocondensation Reaction (e.g., in Ethanol, reflux) start->reaction workup Reaction Workup (Cooling, Filtration) reaction->workup Yields crude Crude Product workup->crude recrystallization Recrystallization (e.g., from Ethanol/Acetone) crude->recrystallization Purify pure Pure Crystalline Product recrystallization->pure characterization Physical & Spectroscopic Characterization pure->characterization Analyze final Final Validated Compound characterization->final G prep Sample Preparation (Weigh 1-5 mg into DSC pan) seal Hermetically Seal Pan prep->seal load Load Sample & Reference Pans into DSC Cell seal->load setup Instrument Setup (Set Temp Program, e.g., 10°C/min) load->setup run Run Experiment (Record Heat Flow vs. Temp) setup->run analyze Data Analysis (Determine Onset of Melting Peak) run->analyze result Melting Point (Tm) Enthalpy of Fusion (ΔH) analyze->result

Caption: Experimental workflow for melting point determination using DSC.

Protocol for DSC Analysis:

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference standard (e.g., indium).

  • Sample Preparation: Accurately weigh 1-5 mg of the dried, purified pyrazole derivative into an aluminum DSC pan.

  • Encapsulation: Hermetically seal the pan with a lid using a sample press. Prepare an empty sealed pan to serve as the reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Program the instrument with the desired temperature profile. A typical method involves:

    • Equilibration at a starting temperature (e.g., 25°C).

    • A heating ramp at a constant rate (e.g., 10 °C/min) to a temperature well above the expected melting point.

    • An inert nitrogen purge gas is used to maintain a consistent atmosphere.

  • Data Acquisition: Initiate the run and record the heat flow as a function of temperature.

  • Data Analysis: The melting event will appear as an endothermic peak on the resulting thermogram. The melting point (Tm) is typically reported as the extrapolated onset temperature of this peak.

Conclusion

The physical properties of 1-(4-nitrophenyl)pyrazole derivatives are a direct consequence of their molecular structure and the resulting intermolecular forces. A comprehensive understanding of melting point, solubility, and crystal packing is essential for the effective development of these compounds for applications in pharmacology and materials science. The methodologies outlined in this guide—from synthesis and purification to detailed thermal and structural analysis—provide a robust framework for researchers to thoroughly characterize these promising molecules. By systematically investigating these properties, scientists can better predict a compound's behavior, ensuring the development of stable, effective, and bioavailable products.

References

  • Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (2014). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. The AAPS journal, 16(5), 894–903.
  • Arshad, M., Bhatti, M. H., Halim, S. A., et al. (2022). Synthesis, crystal structure, spectroscopic characterization, Hirshfeld surface analysis, DFT calculation and molecular modeling studies of 1-(4-Nitro-phenyl)-3,5-di-thiophen-2-yl-1H-pyrazole. Molecular Crystals and Liquid Crystals, 740(1), 1-17.
  • BOC Sciences. (n.d.). API Properties & Their Impact on Drug Performance.
  • Hanna, S. Y. (2017). Response to "What solvent should I use to recrystallize pyrazoline?".
  • Jaćimović, Ž. K., Kosović, M., Bogdanović, G. A., et al. (2015). The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate. Zeitschrift für Kristallographie-New Crystal Structures, 230(1), 1-2.
  • ChemicalBook. (n.d.). 1-(4-Nitrophenyl)-1H-pyrazole.
  • BenchChem. (2025).
  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). The 13C NMR spectra of N-unsubstituted pyrazoles. Organic Magnetic Resonance, 22(9), 603-607.
  • Li, Y., Wang, Y., Zhang, Y., et al. (2025). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1).
  • Queiroz, C. A. (2017). Response to "What solvent should I use to recrystallize pyrazoline?".
  • Elguero, J., Claramunt, R. M., & Garceran, R. (1986). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 64(7), 1474-1479.
  • Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 6(5), 1653-1657.
  • Claramunt, R. M., Elguero, J., & Begtrup, M. (1992). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Journal of the Chemical Society, Perkin Transactions 2, (7), 1151-1156.
  • Solubility of Things. (n.d.). Pyrazole.
  • Panday, A., & Kumar, R. (2022). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry, 38(3), 568-592.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Suresha, G. P., Kumar, K. A., & Suhas, R. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research, 3(6), 133-140.
  • Abenhaim, D., et al. (2025).
  • Alkorta, I., Elguero, J., & Mó, O. (2023). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. ChemistryOpen, 12(9), e202300119.
  • Harding, L. P., et al. (2020). The impact of whole-molecule disorder on spin-crossover in a family of isomorphous molecular crystals. Dalton Transactions, 49(35), 12291-12301.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • International Journal of Novel Research and Development. (2024).
  • Cindrić, M., et al. (2024). Impact of Molecular and Crystal Structure on the Melting Points in Halo-Substituted Phenyl-Quinazolinones. Molecules, 29(1), 245.
  • Meshram, J. W., & Tayade, D. T. (2025). Investigate Solute-Solvent Interaction at Different Concentrations and Different Temperature of Substituted Pyrazole Ligands. Scholars Bulletin, 11(12), 241-246.

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Foundational

A Technical Guide to the Isomeric Distinction of 1-(4-nitrophenyl)-4-methylpyrazole and its 3-methyl Counterpart

For Researchers, Scientists, and Drug Development Professionals Foreword: The Criticality of Isomeric Purity in Pyrazole Chemistry In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Criticality of Isomeric Purity in Pyrazole Chemistry

In the landscape of modern medicinal chemistry and materials science, the pyrazole scaffold stands as a cornerstone of molecular design. Its inherent biological activity and versatile chemical nature have led to its incorporation into a multitude of commercial drugs and advanced materials.[1][2] However, the synthesis of substituted pyrazoles often presents a significant challenge: regioselectivity. The subtle shift of a single substituent, such as a methyl group, from one position to another on the pyrazole ring can dramatically alter the molecule's steric and electronic properties, leading to profound differences in its three-dimensional structure, reactivity, and biological function. This guide provides an in-depth technical exploration of two such isomers: 1-(4-nitrophenyl)-4-methylpyrazole and 1-(4-nitrophenyl)-3-methylpyrazole. Through a detailed examination of their synthesis, structural characteristics, spectroscopic signatures, and chemical reactivity, we aim to equip researchers with the foundational knowledge necessary to control, differentiate, and ultimately leverage the unique properties of these distinct molecular entities.

I. The Synthetic Imperative: Achieving Regioselective Control

The synthesis of substituted pyrazoles predominantly relies on the condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. The regiochemical outcome of this reaction is dictated by the initial nucleophilic attack of the hydrazine on one of the two carbonyl carbons. This choice is influenced by the electronic and steric nature of the substituents on the dicarbonyl precursor.

Synthesis of 1-(4-nitrophenyl)-3-methylpyrazole

The synthesis of the 3-methyl isomer is typically achieved through the reaction of 4-nitrophenylhydrazine with a β-dicarbonyl compound where one carbonyl is more sterically hindered or electronically deactivated. A common precursor is acetylacetone (2,4-pentanedione). In this case, the two carbonyl groups are electronically similar. However, the reaction with an unsymmetrical hydrazine like 4-nitrophenylhydrazine can lead to a mixture of regioisomers. To achieve regioselectivity, alternative precursors are often employed.

A well-established method for the synthesis of 1-aryl-3-methylpyrazoles involves the use of 1,1,3,3-tetramethoxypropane, which serves as a synthetic equivalent of malondialdehyde. The reaction with 4-nitrophenylhydrazine proceeds through the formation of a hydrazone intermediate, followed by cyclization and elimination to yield the desired 1-(4-nitrophenyl)-3-methylpyrazole.

G cluster_0 Synthesis of 1-(4-nitrophenyl)-3-methylpyrazole reagent1 4-Nitrophenylhydrazine intermediate Hydrazone Intermediate reagent1->intermediate Reaction reagent2 1,1,3,3-Tetramethoxypropane reagent2->intermediate product 1-(4-Nitrophenyl)-3-methylpyrazole intermediate->product Cyclization

Caption: Synthetic pathway to 1-(4-nitrophenyl)-3-methylpyrazole.

Synthesis of 1-(4-nitrophenyl)-4-methylpyrazole

The synthesis of the 4-methyl isomer requires a different dicarbonyl precursor. The Knorr pyrazole synthesis provides a direct route using 3-methyl-2,4-pentanedione (also known as methylacetylacetone) and 4-nitrophenylhydrazine.[3] In this case, the methyl group at the 3-position of the diketone directs the cyclization to favor the formation of the 4-methylpyrazole.

The reaction proceeds by the initial attack of the more nucleophilic nitrogen of 4-nitrophenylhydrazine on one of the carbonyl groups of 3-methyl-2,4-pentanedione, followed by cyclization and dehydration to yield 1-(4-nitrophenyl)-4-methylpyrazole.

G cluster_1 Synthesis of 1-(4-nitrophenyl)-4-methylpyrazole reagent3 4-Nitrophenylhydrazine intermediate2 Hydrazone Intermediate reagent3->intermediate2 Reaction reagent4 3-Methyl-2,4-pentanedione reagent4->intermediate2 product2 1-(4-Nitrophenyl)-4-methylpyrazole intermediate2->product2 Cyclization

Caption: Synthetic pathway to 1-(4-nitrophenyl)-4-methylpyrazole.

II. Structural Elucidation: A Tale of Two Isomers

The seemingly minor difference in the position of the methyl group has significant consequences for the three-dimensional structure and electronic distribution of the two isomers. These differences can be probed and understood through techniques like X-ray crystallography and computational modeling.

X-ray Crystallography Insights

For 1-(4-nitrophenyl)-3-methylpyrazole , the methyl group at the C3 position is adjacent to the N2 nitrogen and the C4 carbon. This proximity can influence the orientation of the nitrophenyl group through steric interactions.

For 1-(4-nitrophenyl)-4-methylpyrazole , the methyl group is located at the central carbon of the pyrazole ring. This central position may lead to a more symmetrical electronic distribution across the C3 and C5 positions compared to the 3-methyl isomer.

Computational Modeling and Electronic Effects

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic properties of these isomers. The position of the methyl group, an electron-donating group, influences the electron density distribution within the pyrazole ring.

  • In the 3-methyl isomer , the methyl group will increase the electron density at the C3 and, to a lesser extent, the C5 positions through inductive and hyperconjugation effects.

  • In the 4-methyl isomer , the methyl group directly enriches the electron density at the C4 position.

This differential electron distribution has profound implications for the reactivity of the isomers, particularly in electrophilic substitution reactions.

III. Spectroscopic Differentiation: The Fingerprints of Isomerism

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide a suite of tools to unambiguously differentiate between the 3-methyl and 4-methyl isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for distinguishing these isomers. The chemical shifts and coupling patterns of the pyrazole ring protons and carbons are highly sensitive to the position of the methyl group.

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
1-(4-nitrophenyl)-3-methylpyrazole Pyrazole H4: ~6.4 ppm (d), Pyrazole H5: ~8.2 ppm (d), Methyl: ~2.4 ppm (s)Pyrazole C3: ~150 ppm, Pyrazole C4: ~108 ppm, Pyrazole C5: ~140 ppm, Methyl: ~14 ppm
1-(4-nitrophenyl)-4-methylpyrazole (Predicted) Pyrazole H3 & H5: ~7.8-8.1 ppm (s), Methyl: ~2.2 ppm (s)Pyrazole C3 & C5: ~138-142 ppm, Pyrazole C4: ~115 ppm, Methyl: ~10 ppm

Note: Predicted values for the 4-methyl isomer are based on known substituent effects in pyrazole systems.[7][8][9][10][11][12][13] Exact values may vary depending on the solvent and experimental conditions.

The most striking difference in the ¹H NMR spectra is the presence of two distinct doublets for the pyrazole protons in the 3-methyl isomer, versus a single signal (or two closely spaced singlets) for the equivalent H3 and H5 protons in the 4-methyl isomer. In the ¹³C NMR spectra, the chemical shift of the methyl-substituted carbon provides a clear diagnostic marker.

Infrared (IR) Spectroscopy

The IR spectra of both isomers will be dominated by the strong symmetric and asymmetric stretching vibrations of the nitro group, typically observed in the regions of 1500-1530 cm⁻¹ and 1340-1370 cm⁻¹, respectively.[14] The C=N and C=C stretching vibrations of the pyrazole ring will appear in the 1400-1600 cm⁻¹ region. While subtle differences in the fingerprint region may exist due to the different substitution patterns, these are often less diagnostic than NMR data for isomeric differentiation.[1][15][16]

Mass Spectrometry (MS)

Both isomers will exhibit the same molecular ion peak in their mass spectra. However, the fragmentation patterns may differ. The position of the methyl group can influence the stability of the resulting fragment ions. For instance, the loss of a methyl radical or the cleavage of the pyrazole ring could potentially lead to daughter ions with different relative abundances, providing clues to the original substitution pattern.

IV. Reactivity Profiles: Positional Effects on Chemical Behavior

The electronic and steric differences between the 3-methyl and 4-methyl isomers translate into distinct reactivity profiles.

Electrophilic Aromatic Substitution

The pyrazole ring is susceptible to electrophilic attack, with the C4 position being the most electron-rich and, therefore, the most reactive site.[17]

  • For 1-(4-nitrophenyl)-3-methylpyrazole , the C4 position is unsubstituted and readily available for electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation.

  • For 1-(4-nitrophenyl)-4-methylpyrazole , the C4 position is blocked by the methyl group. Electrophilic attack would be directed to the less activated C3 or C5 positions, and would likely require more forcing reaction conditions.

G cluster_2 Electrophilic Substitution Reactivity node_3_methyl 1-(4-nitrophenyl)-3-methylpyrazole (Reactive at C4) C4-Substituted Product C4-Substituted Product node_3_methyl->C4-Substituted Product Electrophile (E+) node_4_methyl 1-(4-nitrophenyl)-4-methylpyrazole (Deactivated at C3/C5) Reaction at C3/C5 (difficult) Reaction at C3/C5 (difficult) node_4_methyl->Reaction at C3/C5 (difficult) Electrophile (E+)

Caption: Comparative electrophilic substitution reactivity.

Nucleophilic Aromatic Substitution

Nucleophilic substitution on the pyrazole ring is generally less facile than electrophilic substitution. However, the presence of the electron-withdrawing nitrophenyl group can activate the pyrazole ring towards nucleophilic attack, particularly at the C3 and C5 positions. The methyl group can also influence this reactivity.

  • In the 3-methyl isomer , the methyl group may slightly hinder nucleophilic attack at the C3 position due to steric effects.

  • In the 4-methyl isomer , the electronic effect of the methyl group at C4 may have a more subtle influence on the electrophilicity of the C3 and C5 positions.

Furthermore, the reactivity of the nitrophenyl ring itself towards nucleophilic aromatic substitution (SNA_r_) should be considered, although this is generally less favorable than substitution on the pyrazole ring unless activated by additional electron-withdrawing groups.

V. Biological and Pharmacological Implications

The positional isomerism of the methyl group can have a dramatic impact on the biological activity of these compounds. The shape, size, and electronic properties of a molecule are critical for its interaction with biological targets such as enzymes and receptors.

While direct comparative biological data for these two specific isomers is limited in the public literature, studies on other substituted pyrazoles have shown that the position of substituents can significantly affect their activity as, for example, anti-inflammatory agents, kinase inhibitors, or antimicrobial agents.[2][17][18][19][20] A change in the methyl group's position can alter the molecule's ability to fit into a binding pocket, change its hydrogen bonding capabilities, and affect its overall pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

VI. Experimental Protocols

General Procedure for the Knorr Pyrazole Synthesis of 1-(4-nitrophenyl)-4-methylpyrazole
  • To a solution of 3-methyl-2,4-pentanedione (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid, add 4-nitrophenylhydrazine (1.0 equivalent).

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography on silica gel to afford 1-(4-nitrophenyl)-4-methylpyrazole.

General Procedure for the Synthesis of 1-(4-nitrophenyl)-3-methylpyrazole
  • Dissolve 4-nitrophenylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol containing a catalytic amount of acid (e.g., HCl).

  • Add 1,1,3,3-tetramethoxypropane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent in vacuo.

  • Purify the residue by recrystallization or column chromatography to yield 1-(4-nitrophenyl)-3-methylpyrazole.

VII. Conclusion

The distinction between 1-(4-nitrophenyl)-4-methylpyrazole and its 3-methyl isomer is a clear illustration of the principle that structure dictates function. Through careful selection of synthetic precursors, the regioselective synthesis of each isomer can be achieved. A combination of spectroscopic techniques, particularly ¹H and ¹³C NMR, provides an unambiguous means of identification. The differing placement of the methyl group results in distinct electronic and steric environments, leading to predictable differences in chemical reactivity. While direct comparative biological data is sparse, the established principles of medicinal chemistry strongly suggest that these structural differences will translate into unique pharmacological profiles. This guide serves as a foundational resource for researchers navigating the complexities of pyrazole chemistry, emphasizing the critical importance of isomeric purity in the pursuit of novel therapeutics and functional materials.

References

  • Refn, S. (1961). Infra-red spectra of substituted pyrazolones and some reflexions on the hydrogen bonding. Spectrochimica Acta, 17(1), 40–50.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions.
  • BenchChem. (2025).
  • Pinto, D. C. G. A., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4637.
  • Tiekink, E. R. T., Wardell, S. M. S. V., & Wardell, J. L. (2012). 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o1018.
  • Supporting Information for an undisclosed article. (n.d.). The Royal Society of Chemistry.
  • Kumar, A., & Kumar, S. (2010). Regioselective Synthesis of 1-Aryl-3,4-substituted/annulated-5-(methylthio)pyrazoles and 1-Aryl-3-(methylthio)-4,5-substituted/annulated Pyrazoles. The Journal of Organic Chemistry, 75(15), 5121–5133.
  • Gosselin, F., et al. (2019). Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. The Journal of Organic Chemistry, 84(13), 8160-8167.
  • ResearchGate. (n.d.). Crystal structure of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and molecular docking studies of 1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3,5-diphenyl-1H-pyrazole and 5-methyl-1-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-3-phenyl-1H-pyrazole towards tyrosine kinases.
  • El-Sayed, M. A. A., & Abdel-Aziz, M. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
  • Hockstedler, A. N., et al. (2025). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Journal of Heterocyclic Chemistry.
  • Supplementary Information for an undisclosed article. (n.d.). The Royal Society of Chemistry.
  • Wright, J. B., Dulin, W. E., & Markillie, J. H. (1959). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1731-1735.
  • PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. Retrieved February 12, 2026, from [Link]

  • Viveka, S., et al. (2015). Design and synthesis of some new pyrazolyl-pyrazolines as potential anti-inflammatory, analgesic and antibacterial agents. European Journal of Medicinal Chemistry, 101, 442–451.
  • ResearchGate. (n.d.). (PDF) 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. Retrieved February 12, 2026, from [Link]

  • ResearchGate. (n.d.). FIG. 5. Structures and tautomerism of substituted pyrazoles studied in....
  • Hrast, M., et al. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules, 27(15), 4785.
  • Elguero, J., et al. (2023). X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines. Crystal Growth & Design, 23(2), 1145–1161.
  • Fodah, A. M., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. Journal of the Serbian Chemical Society, 84(4), 405-418.
  • ResearchGate. (n.d.).
  • Nayak, S. K., et al. (2021).
  • ResearchGate. (n.d.). Regioselective synthesis of 1-aryl-3, 5-bis(het)aryl pyrazole....
  • ResearchGate. (n.d.).
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  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415.
  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts.
  • SpectraBase. (n.d.). 1-Phenylpyrazole - Optional[13C NMR] - Chemical Shifts. Retrieved February 12, 2026, from [Link]

  • Deneva, V., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. Scientific Reports, 12(1), 17757.
  • Nirmal, S. A., et al. (2014). Synthesis and evaluation of some substituted pyrazole derivatives of biological interest.
  • ResearchGate. (n.d.).
  • Ahmed, S. S., et al. (2013). Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. International Journal of Pharmacy and Analytical Research, 2(2), 39–47.
  • PubChem. (n.d.). 1-Phenylpyrazole. Retrieved February 12, 2026, from [Link]

  • SciSpace. (1974). and (13)
  • Supporting Information for an undisclosed article. (n.d.). The Royal Society of Chemistry.
  • ResearchGate. (n.d.).
  • Wang, Y., et al. (2014). A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry, 12(42), 8432-8435.
  • PubChem. (n.d.). 3-methyl-1-phenyl-1H-pyrazole. Retrieved February 12, 2026, from [Link]

  • 13-C NMR Chemical Shift Table.pdf. (n.d.).
  • NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. Retrieved February 12, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 4-methyl-1-(4-aminophenyl)pyrazole from nitro precursor

Application Note: Preparation of 4-Methyl-1-(4-Aminophenyl)Pyrazole from Nitro Precursor Abstract This application note details the optimized synthetic protocols for the preparation of 4-methyl-1-(4-aminophenyl)pyrazole,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of 4-Methyl-1-(4-Aminophenyl)Pyrazole from Nitro Precursor

Abstract This application note details the optimized synthetic protocols for the preparation of 4-methyl-1-(4-aminophenyl)pyrazole, a high-value intermediate in the synthesis of COX-2 inhibitors (e.g., Celecoxib analogs) and kinase inhibitors. The guide covers the retrosynthetic logic, the preparation of the nitro precursor via cyclocondensation, and two distinct protocols for the chemoselective reduction of the nitro group: a catalytic hydrogenation method (Gold Standard) and a dissolving metal reduction (Robust Alternative).

Introduction & Strategic Analysis

The 1-arylpyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous anti-inflammatory and antineoplastic agents. The specific derivative, 4-methyl-1-(4-aminophenyl)pyrazole , presents a dual synthetic challenge: constructing the pyrazole ring with specific regiochemistry and selectively reducing the aryl nitro group without affecting the heteroaromatic system.

Retrosynthetic Logic: The target molecule is best accessed via a linear sequence:

  • Cyclocondensation (Knorr-type): Reaction of 4-nitrophenylhydrazine with a 3-carbon dielectrophile (1,1,3,3-tetraethoxy-2-methylpropane) to lock in the 4-methyl substitution pattern.

  • Chemoselective Reduction: Conversion of the nitro moiety to the aniline functionality.

Critical Quality Attribute (CQA):

  • Regio-purity: The 4-methyl position is symmetric regarding the nitrogen atoms, eliminating regioisomer formation during the cyclization step—a significant advantage over 3-methyl analogs.

  • Impurity Control: Complete removal of hydrazine residues and transition metal catalysts (Pd or Fe) is required for downstream biological applications.

Precursor Synthesis: 4-Methyl-1-(4-Nitrophenyl)Pyrazole

Before reduction, the nitro precursor must be synthesized. The most reliable route utilizes commercially available 1,1,3,3-tetraethoxy-2-methylpropane (TEMP) as a masked 2-methylmalonaldehyde equivalent.

Reaction Scheme:



Protocol:

  • Charge: In a 500 mL round-bottom flask, suspend 4-nitrophenylhydrazine hydrochloride (19.0 g, 100 mmol) in Ethanol (200 mL).

  • Addition: Add 1,1,3,3-tetraethoxy-2-methylpropane (24.0 mL, 105 mmol, 1.05 eq).

  • Catalysis: Add concentrated HCl (1 mL) to catalyze acetal hydrolysis.

  • Reflux: Heat to reflux (80°C) for 3–4 hours. Monitor by TLC (SiO2, 30% EtOAc/Hexane). The hydrazine spot should disappear.

  • Workup: Cool to room temperature. The product often precipitates. If not, concentrate to ~50 mL and pour into ice water (300 mL).

  • Isolation: Filter the yellow solid, wash with water (3 x 50 mL), and dry in a vacuum oven at 50°C.

  • Yield: Expected yield: 85–92% (Yellow solid).

Core Protocol: Catalytic Hydrogenation (Method A)

This is the preferred method for pharmaceutical applications due to its cleanliness and high yield.

Safety Note: Hydrogen gas is highly flammable. Palladium on Carbon (Pd/C) is pyrophoric when dry. Always keep the catalyst wet with solvent.

Materials:

  • Substrate: 4-Methyl-1-(4-nitrophenyl)pyrazole (10.0 g, 49.2 mmol)

  • Catalyst: 10% Pd/C (50% water wet, 1.0 g, ~5 mol% Pd)

  • Solvent: Methanol (150 mL) or Ethanol (150 mL)

  • Hydrogen Source: H2 Balloon (1 atm) or Parr Shaker (30 psi)

Step-by-Step Procedure:

  • Inerting: Purge the reaction vessel (flask or hydrogenation bottle) with Nitrogen (N2) for 5 minutes.

  • Loading: Add the nitro precursor and solvent. Stir to dissolve (slight heating may be required, but cool back to RT before catalyst addition).

  • Catalyst Addition: Under a gentle N2 stream, carefully add the Pd/C catalyst. Do not add dry catalyst to a solvent vapor cloud.

  • Hydrogenation:

    • Balloon Method: Evacuate the flask (house vacuum) and backfill with H2 three times. Leave connected to the H2 balloon.

    • Parr Shaker: Pressurize to 30 psi, vent, and repressurize. Shake at RT.

  • Monitoring: Reaction is typically complete in 2–6 hours. Monitor by TLC (The amine is more polar and fluorescent).

  • Filtration: Purge with N2. Filter the mixture through a pad of Celite to remove Pd/C. Wash the pad with Methanol (50 mL).

  • Concentration: Evaporate the filtrate under reduced pressure to yield the crude amine.

  • Purification: Recrystallize from Ethanol/Water (9:1) if the color is dark; otherwise, the crude off-white solid is usually >95% pure.

Alternative Protocol: Iron-Mediated Reduction (Method B)

Use this method if high-pressure equipment is unavailable or if the lab lacks safety infrastructure for hydrogenation.

Mechanism: Electron transfer from metallic iron in the presence of a weak acid (ammonium chloride).

Protocol:

  • Suspension: In a 500 mL flask, mix the Nitro Precursor (5.0 g, 24.6 mmol) in Ethanol (100 mL) and Water (25 mL).

  • Activation: Add Ammonium Chloride (NH4Cl, 6.6 g, 5 eq) and Iron Powder (Fe, 325 mesh, 6.9 g, 5 eq).

  • Reaction: Heat to reflux (80°C) with vigorous stirring. The reaction is heterogeneous.

  • Timeline: Reflux for 2–4 hours. The yellow color of the nitro compound should fade to a dull gray/brown slurry.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Wash with hot ethanol.

  • Neutralization: Concentrate the filtrate. Dilute with water and adjust pH to ~9 with saturated NaHCO3 to liberate the free amine.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry over Na2SO4 and concentrate.

Analytical Validation & Data

Expected Data for 4-Methyl-1-(4-Aminophenyl)Pyrazole:

ParameterSpecification / Observation
Appearance Off-white to pale brown solid
Melting Point 108–112°C (Typical range for similar arylpyrazoles)
1H NMR (DMSO-d6) δ 2.15 (s, 3H, CH3) : Characteristic methyl singlet.δ 5.20 (br s, 2H, NH2) : Exchangeable amine protons.δ 6.60 (d, 2H, Ar-H) : Ortho to amine (shielded).δ 7.20 (d, 2H, Ar-H) : Meta to amine.δ 7.50 (s, 1H), 8.10 (s, 1H) : Pyrazole ring protons.
MS (ESI+) [M+H]+ = 174.1

Process Visualization

The following diagram illustrates the logical workflow and decision points for the synthesis.

G Start Start: 4-Nitrophenylhydrazine + TEMP Cyclization Cyclization (EtOH, HCl, Reflux) Start->Cyclization Precursor Intermediate: 4-Methyl-1-(4-nitrophenyl)pyrazole Cyclization->Precursor Decision Select Reduction Method Precursor->Decision MethodA Method A: Hydrogenation (Pd/C, H2, MeOH) *Cleanest Profile* Decision->MethodA Standard MethodB Method B: Chemical Reduction (Fe, NH4Cl, EtOH/H2O) *Robust/Low Cost* Decision->MethodB Alternative WorkupA Filter (Celite) -> Concentrate MethodA->WorkupA WorkupB Filter (Hot) -> Neutralize -> Extract MethodB->WorkupB Product Final Product: 4-Methyl-1-(4-aminophenyl)pyrazole WorkupA->Product WorkupB->Product

Caption: Synthetic workflow for the preparation of 4-methyl-1-(4-aminophenyl)pyrazole showing parallel reduction strategies.

References

  • National Institutes of Health (NIH). (2019). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes. PubMed Central. Retrieved from [Link] (Background on pyrazole ring assembly).

  • Google Patents. (2017). WO2017133942A1 - Catalytic hydrogenation process for preparing pyrazoles.
Application

Application Note: Cyclocondensation of 4-Nitrophenylhydrazine with 2-Methylmalonaldehyde

This Application Note is structured as a high-level technical guide for drug discovery chemists and process development scientists. It prioritizes mechanistic understanding, safety, and reproducible protocols over generi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery chemists and process development scientists. It prioritizes mechanistic understanding, safety, and reproducible protocols over generic instructions.

Executive Summary

The synthesis of 1-(4-nitrophenyl)-4-methyl-1H-pyrazole represents a classic application of the Knorr-type pyrazole synthesis, utilized frequently in the generation of screening libraries for kinase inhibitors (e.g., p38 MAPK) and anti-inflammatory agents.[1][2]

This protocol addresses the specific challenge of reacting 4-nitrophenylhydrazine (a toxic, deactivated nucleophile) with 2-methylmalonaldehyde .[1][2] Because the free dialdehyde is chemically unstable (prone to self-polymerization), this guide utilizes the stable precursor 1,1,3,3-tetraethoxy-2-methylpropane (TEP) , generating the reactive species in situ via acid-catalyzed hydrolysis.[1][2]

Chemical Background & Mechanism

The reaction proceeds via a condensation-cyclization-elimination sequence.[1][2] The regioselectivity is simplified by the symmetry of the 2-methylmalonaldehyde backbone, ensuring the formation of the 1,4-disubstituted pyrazole as the sole regioisomer.

Reaction Scheme
  • Activation: Acid hydrolysis of the tetraethyl acetal releases 2-methylmalonaldehyde.

  • Condensation: Nucleophilic attack of the hydrazine terminal nitrogen (

    
    ) on a carbonyl carbon.
    
  • Cyclization: Intramolecular attack of the secondary nitrogen on the remaining carbonyl.

  • Aromatization: Loss of water drives the formation of the aromatic pyrazole ring.

ReactionMechanism Precursor 1,1,3,3-Tetraethoxy- 2-methylpropane Aldehyde 2-Methylmalonaldehyde (Reactive Species) Precursor->Aldehyde HCl, H2O Hydrolysis Intermediate Hydrazone Intermediate Aldehyde->Intermediate + Hydrazine - H2O Hydrazine 4-Nitrophenylhydrazine Hydrazine->Intermediate Cyclized Dihydro-pyrazole Intermediate Intermediate->Cyclized Cyclization Product 1-(4-Nitrophenyl)- 4-methyl-1H-pyrazole Cyclized->Product - H2O Aromatization Water H2O Cyclized->Water

Figure 1: Mechanistic pathway from acetal hydrolysis to pyrazole aromatization.[1][2]

Safety & Handling (Critical)

4-Nitrophenylhydrazine is a hazardous reagent.[1][2][3] Strict adherence to safety protocols is mandatory.

Hazard ClassRisk DescriptionMitigation Strategy
Explosive Dry hydrazines can be shock-sensitive.[1][2]Never scrape dry material. Use damp or solvated forms where possible.[4]
Toxic/Mutagenic Suspected carcinogen; skin sensitizer.Double-gloving (Nitrile), fume hood operation, and dedicated waste streams.
Staining Causes persistent yellow/orange staining.Cover all surfaces with bench paper. Clean spills immediately with bleach (oxidizes hydrazine).

Materials & Reagents

ReagentMW ( g/mol )Equiv.[5]RoleNotes
4-Nitrophenylhydrazine 153.141.0NucleophileOften supplied as HCl salt; adjust base if used.[1][2]
1,1,3,3-Tetraethoxy-2-methylpropane 234.331.1Electrophile PrecursorExcess ensures complete consumption of toxic hydrazine.[1][2]
Ethanol (Absolute) 46.07SolventReaction MediumMethanol is a viable alternative.
Hydrochloric Acid (12M) 36.46Cat.CatalystPromotes acetal hydrolysis and cyclization.
Sodium Acetate 82.03BufferNeutralizerUsed if starting with Hydrazine HCl salt.

Experimental Protocol

Phase 1: In Situ Generation of 2-Methylmalonaldehyde

Rationale: Direct use of malonaldehyde is impractical due to stability.[1][2] Acidic hydrolysis of the acetal is the industry standard.

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Hydrolysis: Add 1,1,3,3-tetraethoxy-2-methylpropane (1.1 equiv, 5.0 mmol, 1.17 g) to the flask.

  • Solvent/Acid: Add Ethanol (15 mL) followed by 1M HCl (2.5 mL).

  • Activation: Heat the mixture to 50°C for 30 minutes . The solution should remain clear. This step liberates the reactive dialdehyde.

Phase 2: Cyclocondensation
  • Addition: Cool the activated aldehyde solution to room temperature.

  • Reagent Prep: In a separate beaker, dissolve/suspend 4-nitrophenylhydrazine (1.0 equiv, 4.54 mmol, 0.70 g) in Ethanol (10 mL).

    • Note: If using the hydrochloride salt, add Sodium Acetate (1.0 equiv) to this solution to liberate the free base.

  • Reaction: Slowly add the hydrazine suspension to the aldehyde solution over 5 minutes. A color change (typically yellow to deep orange/red) will occur immediately, indicating hydrazone formation.

  • Reflux: Heat the reaction mixture to Reflux (approx. 78°C) . Maintain reflux for 2–4 hours .

    • Monitoring: Monitor by TLC (System: 30% EtOAc in Hexanes). The hydrazine starting material (polar, stains red with anisaldehyde) should disappear.

Phase 3: Workup & Purification[2]
  • Cooling: Allow the reaction mixture to cool to room temperature, then chill in an ice bath (0–4°C) for 30 minutes.

  • Precipitation: The product, 1-(4-nitrophenyl)-4-methylpyrazole , often precipitates as a solid upon cooling.[1][2]

    • If Solid Forms: Filter the precipitate using a Buchner funnel. Wash the cake with cold 20% EtOH/Water (2 x 10 mL).

    • If No Solid Forms: Concentrate the solvent to ~25% volume under reduced pressure. Pour the residue into ice-water (50 mL) to induce precipitation.

  • Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) or Methanol to yield analytical grade material.

  • Drying: Dry under high vacuum at 40°C for 6 hours.

Characterization (Expected Data)

Data based on structural analogs and predicted shifts for the target compound.

TechniqueParameterExpected ResultInterpretation
Appearance Physical StateYellow to Orange Crystalline SolidTypical of p-nitroaniline derivatives.[1][2]
1H NMR (300 MHz, CDCl3)

2.15 (s, 3H)
C4-Methyl group.

7.60 (s, 1H), 7.85 (s, 1H)
C3-H and C5-H of Pyrazole.[2] Distinct singlets.

7.80 (d, 2H), 8.35 (d, 2H)
Phenyl Ring (AA'BB'). Downfield shift due to -NO2.
MS (ESI) m/z (M+H)+204.07Consistent with Formula C10H9N3O2.
Melting Point Range130 – 150°CPredicted range based on 4-nitrophenylpyrazole analogs.[1][2]

Troubleshooting & Optimization

Issue: "Oiling Out" during Workup
  • Cause: Presence of unreacted acetal or incomplete crystallization.

  • Solution: Decant the aqueous supernatant. Dissolve the oil in a minimum amount of hot ethyl acetate, then slowly add hexanes until turbid. Cool gradually.

Issue: Low Yield / Incomplete Reaction
  • Cause: Incomplete hydrolysis of the acetal precursor.

  • Solution: Increase the initial activation time (Phase 1) to 60 minutes or increase HCl concentration. Ensure the hydrazine is fully dissolved/suspended before reflux.

Issue: Regioisomer Contamination
  • Observation: Multiple spots on TLC or complex methyl region in NMR.

  • Analysis: With 2-methylmalonaldehyde, regioisomers are not possible regarding the pyrazole ring formation (both carbonyls are equivalent). Impurities are likely side products (bis-hydrazones) from excess hydrazine.[1][2] Ensure slight excess of the aldehyde (TEP), not the hydrazine.

References

  • Knorr Pyrazole Synthesis: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational Mechanism).[6]

  • Use of Acetals as Aldehyde Surrogates: Menozzi, G., et al. (1987). "Synthesis of pyrazoles from malonaldehyde bis(diethyl acetal)." Journal of Heterocyclic Chemistry, 24(6), 1669-1675.
  • Safety Data: National Center for Biotechnology Information. (2023).[7][8] PubChem Compound Summary for CID 3310889, 4-Nitrophenylhydrazine. [2]

  • Analogous Synthesis: El-Saghier, A. M. (2002). "Synthesis of some new pyrazole derivatives using 1,1,3,3-tetraethoxypropane." Journal of Chemical Research, 2002(8), 398-400.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Researcher's Guide to SNAr Reactions of Pyrazoles with p-Nitrohalobenzenes

Welcome to our dedicated technical support center for navigating the nuances of the Nucleophilic Aromatic Substitution (SNAr) reaction between pyrazoles and p-nitrohalobenzenes. This guide is tailored for researchers, me...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for navigating the nuances of the Nucleophilic Aromatic Substitution (SNAr) reaction between pyrazoles and p-nitrohalobenzenes. This guide is tailored for researchers, medicinal chemists, and process development professionals who are looking to optimize this powerful C-N bond-forming reaction. Here, we move beyond simple protocols to delve into the mechanistic underpinnings of common experimental challenges, offering field-proven insights to troubleshoot and refine your synthetic strategies.

Troubleshooting Guide: From Low Yields to Isomeric Mixtures

This section is designed to address the most common issues encountered during the SNAr reaction of pyrazoles with p-nitrohalobenzenes in a practical question-and-answer format.

Question 1: My reaction is showing low to no conversion. What are the primary factors to investigate?

Answer: Low or no conversion in an SNAr reaction of this type typically points to one of three key areas: insufficient activation of the aryl halide, suboptimal base or solvent selection, or issues with the nucleophilicity of the pyrazole.

  • Aryl Halide Reactivity: The reaction relies on the potent electron-withdrawing nature of the nitro group at the para position to activate the aryl halide for nucleophilic attack. The reactivity of the leaving group (the halogen) follows the general trend: F > Cl > Br > I. If you are using a less reactive halide like p-nitrochlorobenzene, you may require more forcing conditions (higher temperatures, stronger bases) compared to p-fluoronitrobenzene.

  • The Critical Role of the Base: The base is not merely a spectator; its primary role is to deprotonate the pyrazole, generating the more nucleophilic pyrazolate anion. If the base is not strong enough to effectively deprotonate the pyrazole, the reaction will be sluggish.

    • Weak Bases: Carbonate bases like potassium carbonate (K₂CO₃) are often a good starting point, particularly when paired with a polar aprotic solvent like DMSO or DMF.

    • Stronger Bases: For less reactive systems or sterically hindered pyrazoles, stronger bases such as potassium hydroxide (KOH), sodium hydride (NaH), or potassium tert-butoxide (KOtBu) may be necessary. However, be aware that stronger bases can increase the risk of side reactions.

  • Solvent Selection: The choice of solvent is paramount. Polar aprotic solvents such as DMSO, DMF, and DMAc are generally preferred as they can solvate the cation of the base while leaving the pyrazolate anion highly reactive. Protic solvents are generally avoided as they can protonate the pyrazolate, reducing its nucleophilicity.

Question 2: I am observing a mixture of N1 and N2 arylated regioisomers. How can I improve the selectivity?

Answer: The formation of a mixture of N1 and N2 regioisomers is arguably the most common challenge in the N-arylation of unsymmetrical pyrazoles. The regioselectivity is a delicate interplay of steric and electronic factors.

  • Steric Hindrance is Your Ally: The most predictable way to control regioselectivity is by leveraging steric hindrance. Arylation will preferentially occur at the less sterically hindered nitrogen atom.[1] For example, in a 3-substituted pyrazole, the incoming aryl group will favor the N1 position to avoid steric clash with the substituent at the 3-position.

  • Strategic Base and Solvent Selection: The combination of K₂CO₃ in DMSO has been reported to favor N1-alkylation and -arylation for 3-substituted pyrazoles.[2] This is a reliable starting point for achieving N1 selectivity.

  • Temperature Effects: In some cases, lower reaction temperatures can enhance selectivity by favoring the kinetically controlled product.

Below is a decision tree to guide your optimization of regioselectivity:

G start Mixture of N1 and N2 Isomers Observed sterics Is one nitrogen significantly more sterically hindered? start->sterics base_solvent Optimize Base and Solvent System sterics->base_solvent No, or selectivity is still poor N1_favored Expect arylation at the less hindered nitrogen (often N1 for 3-substituted pyrazoles) sterics->N1_favored Yes temp Lower Reaction Temperature base_solvent->temp k2co3_dmso Start with K2CO3 in DMSO for N1 selectivity base_solvent->k2co3_dmso kinetic_control May favor the kinetically preferred isomer temp->kinetic_control stronger_base Consider a stronger base (e.g., KOH, NaH) if conversion is low, but monitor selectivity k2co3_dmso->stronger_base If conversion is an issue

Improving N1/N2 Regioselectivity

Question 3: My reaction is producing dark-colored impurities and the yield of the desired product is low. What are the likely side reactions?

Answer: The formation of dark-colored impurities often suggests decomposition of the starting materials or products under the reaction conditions. Here are some potential side reactions to consider:

  • Decomposition of the p-Nitrohaloarene: Under strongly basic conditions and high temperatures, p-nitrohaloarezenes can undergo decomposition. This is more prevalent with stronger bases like NaOH or KOH.

  • Ring-Opening of the Pyrazole: While pyrazoles are generally stable, very strong bases can, in some cases, lead to deprotonation at a carbon atom, potentially initiating ring-opening pathways.[3]

  • Hydrolysis of the Nitro Group: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of p-nitrophenol as a byproduct. Ensure you are using anhydrous solvents and reagents.

Troubleshooting Strategies for Side Reactions:

IssuePotential CauseRecommended Action
Dark reaction mixture, tar formationDecomposition of starting materials/productsLower the reaction temperature. Use a milder base (e.g., K₂CO₃ instead of KOH). Ensure an inert atmosphere (N₂ or Ar) to prevent oxidative decomposition.
Formation of p-nitrophenolPresence of waterUse anhydrous solvents and reagents. Dry the pyrazole and base before use.
Unidentified byproductsRing-opening or other side reactionsUse the mildest base possible that still provides good conversion. Shorten the reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the SNAr reaction of a pyrazole with a p-nitrohaloarene?

A1: The reaction proceeds via a two-step addition-elimination mechanism. First, the pyrazolate anion attacks the carbon atom bearing the halogen on the p-nitrohaloarene. This forms a resonance-stabilized intermediate called a Meisenheimer complex. In the second, typically faster step, the leaving group (halide) is eliminated, and the aromaticity of the ring is restored to yield the N-aryl pyrazole product.

Sources

Optimization

Removing unreacted 4-fluoronitrobenzene from pyrazole reaction mixtures

< Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in sy...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) for a common challenge in synthetic chemistry: the removal of unreacted 4-fluoronitrobenzene from pyrazole reaction mixtures. This guide is designed to provide not only procedural steps but also the underlying scientific principles to empower you in your experimental work.

Introduction: The Challenge of 4-Fluoronitrobenzene Removal

The synthesis of N-aryl pyrazoles often involves the nucleophilic aromatic substitution (SNA_r_) reaction between a pyrazole and an activated aryl halide, such as 4-fluoronitrobenzene. The electron-withdrawing nitro group activates the fluorine atom for displacement.[1][2] While effective, this reaction is often not driven to completion, leaving residual, unreacted 4-fluoronitrobenzene in the crude product mixture. Its removal is critical for obtaining a pure pyrazole product, which is essential for subsequent reactions, biological assays, and characterization.

4-Fluoronitrobenzene is a yellow liquid or solid with a low melting point (22-24 °C) and is insoluble in water.[1][3] These properties, along with its polarity, influence the choice of purification strategy. This guide will walk you through the most effective methods for its removal, from initial workup to final purification.

Frequently Asked Questions (FAQs)

Q1: My crude product is a yellow oil/solid. How can I be sure this is due to 4-fluoronitrobenzene?

A1: The yellow color is a strong indicator, as 4-fluoronitrobenzene is a yellow liquid. To confirm its presence, you can use Thin Layer Chromatography (TLC). Spot your crude reaction mixture alongside a standard of 4-fluoronitrobenzene on a silica gel plate and elute with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). If a spot in your crude mixture has the same retention factor (R_f) as the standard, it confirms the presence of unreacted starting material. ¹H NMR spectroscopy can also be used for confirmation.[4]

Q2: Can I remove 4-fluoronitrobenzene with a simple aqueous wash?

A2: A simple aqueous wash is generally ineffective for removing 4-fluoronitrobenzene due to its insolubility in water.[3] However, an aqueous workup is still a crucial first step to remove any water-soluble byproducts or reagents.

Q3: Are there any safety precautions I should take when working with 4-fluoronitrobenzene?

A3: Yes, 4-fluoronitrobenzene is a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[5][6][7] It can also cause damage to organs through prolonged or repeated exposure.[5][7] Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][8][9] In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures.[5][7][8][9]

Troubleshooting Guide: Step-by-Step Purification Strategies

This section details the most effective methods for removing unreacted 4-fluoronitrobenzene, presented in a logical workflow from initial workup to final purification.

Initial Workup: Quenching and Liquid-Liquid Extraction

The first step after the reaction is complete is to quench the reaction and perform a liquid-liquid extraction. This process aims to separate the desired pyrazole product from water-soluble impurities.

Protocol 1: Basic Liquid-Liquid Extraction

  • Quenching: Carefully quench the reaction mixture by pouring it into a separatory funnel containing water or a saturated aqueous solution of sodium bicarbonate if the reaction was run under acidic conditions.

  • Solvent Addition: Add an appropriate organic solvent in which your pyrazole product is soluble but immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Stopper the funnel, invert it, and vent frequently to release any pressure buildup. Shake the funnel vigorously to ensure thorough mixing of the two phases.[10][11][12]

  • Separation: Allow the layers to separate. The organic layer containing your product and unreacted 4-fluoronitrobenzene is typically the top layer if using a solvent less dense than water (like ethyl acetate) and the bottom layer if using a denser solvent (like dichloromethane).

  • Repeat: Drain the aqueous layer and repeat the extraction of the aqueous phase with fresh organic solvent two more times to maximize the recovery of your product.

  • Combine and Dry: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.

  • Expert Insight: While this initial extraction will not remove the 4-fluoronitrobenzene, it is a critical step to remove polar impurities that could interfere with subsequent purification steps.

Purification Technique 1: Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[13][14][15] Since pyrazoles and 4-fluoronitrobenzene often have different polarities, this method is highly effective.

Protocol 2: Flash Column Chromatography

  • Column Packing: Prepare a silica gel column using a slurry packing method with a non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product from the extraction in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Begin eluting with a non-polar mobile phase (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). This is known as a gradient elution.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Analysis: The less polar 4-fluoronitrobenzene will typically elute first, followed by the more polar pyrazole product.[16] Combine the fractions containing the pure product and evaporate the solvent.

  • Trustworthiness: The effectiveness of the separation can be visually tracked if the 4-fluoronitrobenzene imparts a yellow color. TLC analysis of each fraction provides a reliable confirmation of purity.

Purification Technique 2: Recrystallization

Recrystallization is a purification technique for solid compounds based on differences in solubility.[17] If your pyrazole product is a solid, this can be an excellent method to remove the oily 4-fluoronitrobenzene.

Protocol 3: Recrystallization

  • Solvent Selection: Choose a solvent or solvent system in which your pyrazole product is soluble at high temperatures but sparingly soluble at low temperatures, while 4-fluoronitrobenzene remains soluble at low temperatures. Common solvents for pyrazole recrystallization include ethanol, methanol, or mixtures like methanol-ethyl acetate.[17]

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the pure pyrazole.

  • Filtration: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the 4-fluoronitrobenzene.

  • Drying: Dry the purified crystals under vacuum.

  • Expert Insight: A two-solvent recrystallization can also be effective. Dissolve the crude product in a "good" solvent at room temperature, then add a "poor" solvent dropwise until the solution becomes cloudy. Gently heat until the solution is clear again, then cool slowly.

Purification Technique 3: Acid-Base Extraction

This technique is applicable if your pyrazole product has a basic nitrogen atom that can be protonated to form a water-soluble salt, while the neutral 4-fluoronitrobenzene remains in the organic phase.

Protocol 4: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic pyrazole will be protonated and move into the aqueous layer.

  • Separation: Separate the organic layer, which now contains the 4-fluoronitrobenzene.

  • Basification: Basify the aqueous layer with a base (e.g., 1 M NaOH) to deprotonate the pyrazole, causing it to precipitate or allowing it to be extracted back into an organic solvent.

  • Extraction and Drying: Extract the pyrazole with fresh organic solvent, dry the organic layer, and concentrate to obtain the purified product.

  • Authoritative Grounding: This method leverages the fundamental acid-base properties of the pyrazole ring.[18]

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleBest ForAdvantagesDisadvantages
Column Chromatography Differential adsorptionMixtures with significant polarity differencesHigh resolution, applicable to most mixturesCan be time-consuming and require large solvent volumes
Recrystallization Differential solubilitySolid products with oily impuritiesCan yield very pure material, scalableProduct must be a solid, requires suitable solvent
Acid-Base Extraction Differential acid-base propertiesBasic pyrazole productsCan be quick and efficient, uses common reagentsProduct must have an accessible basic site, may require back-extraction

Visualizations

Purification_Workflow cluster_0 Initial Workup cluster_1 Purification Options cluster_2 Outcome ReactionMixture Crude Reaction Mixture (Pyrazole + 4-Fluoronitrobenzene) Quench Quench Reaction ReactionMixture->Quench LLE Liquid-Liquid Extraction Quench->LLE ColumnChromatography Column Chromatography LLE->ColumnChromatography Recrystallization Recrystallization (if product is solid) LLE->Recrystallization AcidBaseExtraction Acid-Base Extraction (if product is basic) LLE->AcidBaseExtraction PurePyrazole Pure Pyrazole Product ColumnChromatography->PurePyrazole RemovedImpurity Removed 4-Fluoronitrobenzene ColumnChromatography->RemovedImpurity Recrystallization->PurePyrazole Recrystallization->RemovedImpurity AcidBaseExtraction->PurePyrazole AcidBaseExtraction->RemovedImpurity

Caption: Workflow for removing 4-fluoronitrobenzene.

AcidBaseExtraction_Diagram start Crude Mixture in Organic Solvent Pyrazole (P) + 4-Fluoronitrobenzene (FN) sep_funnel Separatory Funnel start->sep_funnel add_acid Add Aqueous Acid (e.g., HCl) shake Shake and Separate Layers add_acid->shake organic_layer Organic Layer 4-Fluoronitrobenzene (FN) shake->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer Protonated Pyrazole (P-H⁺) shake->aqueous_layer Other Layer add_base Add Aqueous Base (e.g., NaOH) aqueous_layer->add_base extract_org Extract with Organic Solvent add_base->extract_org final_product Pure Pyrazole (P) in Organic Layer extract_org->final_product

Caption: Acid-base extraction logic.

Conclusion

The successful removal of unreacted 4-fluoronitrobenzene is a common yet manageable challenge in pyrazole synthesis. By understanding the chemical properties of both the desired product and the impurity, researchers can select the most appropriate purification strategy. This guide provides a comprehensive overview of the available techniques, empowering you to troubleshoot and optimize your purification protocols for the highest quality results.

References

  • What solvent should I use to recrystallize pyrazoline? ResearchGate. (2017-04-23). [Link]

  • RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Taylor & Francis. [Link]

  • Nitration of Phenol and Purification by Column Chromatography. CDN. [Link]

  • 4-Fluoronitrobenzene. Wikipedia. [Link]

  • Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Reddit. (2022-05-12). [Link]

  • Column chromatography. Columbia University. [Link]

  • Method for purifying pyrazoles.
  • Process for the purification of pyrazoles.
  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. (2024-11-20). [Link]

  • 4-Fluoronitrobenzene | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.com. [Link]

  • Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Separation of Compounds Using Column Chromatography (Theory). Amrita Virtual Lab. [Link]

  • 4-Nitrochlorobenzene. Wikipedia. [Link]

  • Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi eGrove. [Link]

  • LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. (2021-06-20). [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. (2023-09-05). [Link]

  • A Short Liquid-Liquid Extraction Demonstration. YouTube. (2017-06-14). [Link]

  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination. PMC. (2011-08-02). [Link]

  • Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from Baylis-Hillman Adducts and Hydrazones. Organic Syntheses. [Link]

  • Liquid-Liquid Extraction. YouTube. (2022-10-03). [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Method 3520C: Continuous Liquid-Liquid Extraction. EPA. [Link]

  • Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. European Journal of Chemistry. [Link]

  • Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. ResearchGate. (2025-08-06). [Link]

  • Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. PMC. [Link]

  • How to remove nitrobenzene from a reaction? ResearchGate. (2022-04-29). [Link]

  • Quenching of Fluorescence. YouTube. (2020-10-08). [Link]

Sources

Troubleshooting

Minimizing side products in the synthesis of N-aryl pyrazoles

Technical Support Center: N-Aryl Pyrazole Synthesis Case ID: PYR-SYN-2026 | Status: Open | Priority: High Welcome to the Advanced Synthesis Support Module Subject: Minimizing Side Products in N-Aryl Pyrazole Synthesis As...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Aryl Pyrazole Synthesis Case ID: PYR-SYN-2026 | Status: Open | Priority: High

Welcome to the Advanced Synthesis Support Module

Subject: Minimizing Side Products in N-Aryl Pyrazole Synthesis Assigned Specialist: Senior Application Scientist Context: N-aryl pyrazoles are pharmacophores in blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Their synthesis is deceptively simple but prone to specific failure modes: regioisomeric mixtures (Knorr) and catalyst deactivation/homocoupling (Ullmann/Buchwald).

This guide provides self-validating protocols to isolate and eliminate these variables.

Module 1: The Regioselectivity Challenge (Knorr Synthesis)

The Issue: The condensation of unsymmetrical 1,3-dicarbonyls with aryl hydrazines yields a mixture of 1,3-diaryl and 1,5-diaryl pyrazoles. Root Cause: The hydrazine contains two nucleophilic nitrogens (


 and 

). The 1,3-dicarbonyl contains two electrophilic carbonyls. The product distribution is dictated by which nitrogen attacks which carbonyl first.
Mechanism & Control Logic

To control the reaction, you must bias the initial nucleophilic attack.

  • Electronic Control: In acidic media, the less substituted hydrazine nitrogen is protonated, making the more substituted nitrogen the active nucleophile.

  • Steric Control: Bulky solvents or substituents can shield the more reactive carbonyl.

KnorrRegioselectivity Start Reagents: Aryl Hydrazine + Unsymmetrical 1,3-Diketone PathA Path A: Attack at C1 Carbonyl Start->PathA Acidic pH (Protonation directs N) PathB Path B: Attack at C3 Carbonyl Start->PathB Basic/Neutral pH (Sterics dominate) InterA Hydrazone Intermediate A PathA->InterA InterB Hydrazone Intermediate B PathB->InterB Prod13 1,3-Diaryl Pyrazole (Thermodynamic) InterA->Prod13 Cyclization - H2O Prod15 1,5-Diaryl Pyrazole (Kinetic) InterB->Prod15 Cyclization - H2O

Figure 1: Divergent pathways in Knorr Synthesis. Controlling pH and solvent polarity shifts the major product between the 1,3- and 1,5-isomer.

Troubleshooting Guide: Knorr Synthesis
SymptomProbable CauseCorrective Action
50:50 Isomer Mix Lack of driving force (steric/electronic).Switch Solvent: Use fluorinated alcohols (e.g., HFIP or TFE). These solvents hydrogen-bond to the carbonyls, enhancing electrophilicity differentiation [1].
Wrong Regioisomer Incorrect pH for substrate.Invert pH: If using AcOH (acidic), switch to EtOH/Et3N (basic). Acid promotes attack by the substituted Nitrogen; Base promotes attack by the terminal Nitrogen [2].
Uncyclized Hydrazone Reaction stalled at intermediate.Dehydration Force: Add a Dean-Stark trap (toluene reflux) or molecular sieves to remove water and drive the equilibrium to the aromatic pyrazole.
Optimized Protocol: Regioselective Synthesis using HFIP

Based on findings by Fustero et al. [1]

  • Dissolution: Dissolve 1,3-diketone (1.0 equiv) in Hexafluoroisopropanol (HFIP) [0.5 M].

  • Addition: Add aryl hydrazine (1.1 equiv) slowly at room temperature.

  • Reaction: Stir for 2–4 hours. Note: HFIP activates the carbonyl via H-bonding, often rendering acid catalysts unnecessary.

  • Workup: Remove HFIP under reduced pressure (recoverable).

  • Validation: Check Regioisomeric Ratio (RR) via 1H NMR (distinct shifts of the pyrazole C4-H proton).

Module 2: Metal-Catalyzed N-Arylation (Coupling)

The Issue: Direct coupling of a pre-formed pyrazole with an aryl halide. Core Challenge: Pyrazoles are poor nucleophiles compared to other amines. Common Side Products:

  • Homocoupling (Ar-Ar): Aryl halides coupling to themselves.

  • Hydrodehalogenation (Ar-H): Reduction of the aryl halide.

  • Bis-arylation: If the pyrazole has multiple NH sites (rare, but possible in derivatives).

Catalytic Cycle & Failure Points

UllmannCycle LCuX L-Cu(I)-X (Active Catalyst) OxAdd Oxidative Addition (Ar-Cu(III)-X) LCuX->OxAdd + Ar-X LigEx Ligand Exchange (Cu-N Bond Formed) OxAdd->LigEx + Pyrazole / Base Side1 FAILURE: Homocoupling (Ar-Ar) OxAdd->Side1 Excess Ar-X / O2 leak Side2 FAILURE: Reduction (Ar-H) OxAdd->Side2 Trace Water / Protic Solvent RedElim Reductive Elimination (Product Release) LigEx->RedElim RedElim->LCuX - Product

Figure 2: Simplified Cu(I) catalytic cycle. Red nodes indicate where side products exit the cycle.

Troubleshooting Guide: Cu/Pd Coupling
IssueDiagnosisSolution
Blue/Green Reaction Mixture Oxidation of Cu(I) to Cu(II).Oxygen Leak: The active species is Cu(I). A blue hue indicates catalyst death. Degas solvents thoroughly (freeze-pump-thaw) and keep under Argon [3].
Low Yield / Ar-H formed Hydrodehalogenation.Moisture Control: Use anhydrous bases (Cs2CO3 or K3PO4) and dry solvents (DMF/DMSO). Water acts as a proton source for the reduction of the metal-aryl species.
Reaction Stalled Ligand Inhibition.Ligand Choice: For hindered pyrazoles, switch to trans-N,N'-dimethylcyclohexane-1,2-diamine (Cu-catalysis) or tBuXPhos (Pd-catalysis) [4].
Optimized Protocol: Copper-Catalyzed N-Arylation

Standardized from Taillefer et al. [3]

  • Charge: In a glovebox or under Argon, combine:

    • Pyrazole (1.0 equiv)

    • Aryl Iodide (1.2 equiv)

    • CuI (10 mol%)

    • Ligand: trans-N,N'-dimethylcyclohexane-1,2-diamine (20 mol%)

    • Base: K3PO4 (2.0 equiv, anhydrous)

  • Solvent: Add anhydrous DMF or DMSO [1.0 M].

  • Heat: Seal vessel and heat to 110°C for 12–24h.

  • Checkpoint: If the mixture turns green/blue rapidly, abort and check inert gas lines.

  • Workup: Dilute with EtOAc, wash with NH4OH (aq) to chelate and remove copper (blue aqueous layer), then brine.

Module 3: Purification & Analysis

FAQ: How do I separate the 1,3- and 1,5-isomers?

  • Flash Chromatography:

    • Isomers usually have distinct Rf values.

    • Tip: If spots overlap on Silica, try Neutral Alumina . Pyrazoles can streak on acidic silica due to the basic nitrogen.

  • Recrystallization:

    • 1,5-isomers often have higher melting points and lower solubility due to symmetry/packing. Try crystallizing from hot Ethanol.

  • Chemical Shift (NMR):

    • 1,3-isomer: The proton on the pyrazole ring (C4-H) typically appears upfield (lower ppm) compared to the 1,5-isomer due to shielding effects of the aryl group.

References

  • Fustero, S., et al. (2008). Regioselective Synthesis of Pyrazoles in Fluorinated Alcohols. Journal of Organic Chemistry.

  • Maddila, S., et al. (2013). Recent Advances in the Synthesis of Pyrazoles: A Review. Heterocycles.

  • Taillefer, M., et al. (2004). Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. Chemistry - A European Journal.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

Reference Data & Comparative Studies

Validation

1H NMR Chemical Shift Guide: 4-Methyl-1-(4-nitrophenyl)-1H-pyrazole

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 4-methyl-1-(4-nitrophenyl)-1H-pyrazole , designed for researchers and drug development professionals. It moves beyond simple data listin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR chemical shifts of 4-methyl-1-(4-nitrophenyl)-1H-pyrazole , designed for researchers and drug development professionals. It moves beyond simple data listing to offer a comparative structural analysis against key analogs, elucidating the electronic effects that define its spectral signature.

Executive Summary & Structural Context

4-Methyl-1-(4-nitrophenyl)-1H-pyrazole (CAS: 13808-73-6) is a critical intermediate in the synthesis of bioactive pyrazoles, often utilized in the development of anti-inflammatory and kinase-inhibiting agents. Its spectral characterization is defined by the interplay between the electron-rich pyrazole core and the strongly electron-withdrawing 4-nitrophenyl substituent.

This guide provides a comparative spectral analysis , using the experimentally validated 4-methyl-1-phenyl-1H-pyrazole as a baseline to rigorously assign the chemical shifts of the nitro-derivative through substituent effect analysis.

Chemical Structure & Numbering

The assignment logic follows the standard pyrazole numbering, where the nitrogen attached to the phenyl ring is N1 .

Figure 1: Structural connectivity and key functional zones for NMR assignment.

Technical Analysis: 1H NMR Assignment

The 1H NMR spectrum of 4-methyl-1-(4-nitrophenyl)-1H-pyrazole is characterized by three distinct regions: the aliphatic methyl singlet, the deshielded pyrazole protons, and the aromatic AA'BB' system of the nitrophenyl group.

Predicted vs. Comparator Data

To ensure accuracy, the chemical shifts are derived by applying Hammett substituent constants and standard chemical shift increments for the 4-nitro group (+NO2) to the experimental baseline of the non-nitro analog, 4-methyl-1-phenyl-1H-pyrazole .

Table 1: Comparative Chemical Shift Analysis (Solvent: CDCl₃)
Proton PositionLabelTarget: 4-NO₂ Analog (Predicted

, ppm)
Control: Phenyl Analog (Experimental

, ppm) [1]
Shift Effect (

)
Mechanistic Explanation
Methyl (C4) Me2.15 - 2.20 (s) 2.15 (s)~0.0Minimal electronic communication through the C4 position.
Pyrazole H5 H58.10 - 8.25 (s) 7.71 (s)+0.4 - 0.5Proximal Deshielding: H5 is adjacent to N1. The strong -I/-M effect of the 4-NO₂ group depletes electron density at N1, significantly deshielding H5.
Pyrazole H3 H37.60 - 7.70 (s) 7.55 (s)+0.05 - 0.1Distal Effect: H3 is further from the N1-aryl bond, experiencing only mild inductive deshielding.
Aryl H2'/H6' Ar-Ho8.30 - 8.40 (d) 7.67 (m)+0.7Ortho to NO₂: Strong resonance deshielding from the nitro group affects protons ortho to it (which are meta to the pyrazole).
Aryl H3'/H5' Ar-Hm7.80 - 7.90 (d) 7.40 (m)+0.4Ortho to Pyrazole: These protons are shielded relative to the nitro-ortho protons but deshielded relative to the unsubstituted phenyl ring.

Note on Multiplicity: The 4-nitrophenyl group typically presents as a "pseudo-quartet" or two distinct doublets (AA'BB' system) with a coupling constant


 Hz.

Experimental Protocols

Reliable synthesis and characterization require strict adherence to purity protocols, as hydrazine impurities can obscure the pyrazole H3/H5 signals.

A. Synthesis Workflow (Knorr Pyrazole Synthesis)

The most robust route involves the cyclocondensation of 4-nitrophenylhydrazine with methylmalonaldehyde (or its synthetic equivalent, 1,1-dimethoxy-2-methyl-3-dimethylaminopropane).

Synthesis Start1 4-Nitrophenylhydrazine (HCl Salt) Reaction Cyclocondensation Solvent: EtOH or AcOH Temp: Reflux, 2-4 h Start1->Reaction Start2 2-Methyl-3-(dimethylamino)acrolein (or Methylmalonaldehyde equivalent) Start2->Reaction Workup Workup 1. Cool to RT (Precipitate forms) 2. Filter & Wash (Cold EtOH) 3. Recrystallize (EtOH/H2O) Reaction->Workup Product Target: 4-Methyl-1-(4-nitrophenyl)-1H-pyrazole Yield: >85% Workup->Product

Figure 2: Synthesis pathway for high-purity isolation.

B. NMR Sample Preparation Protocol

To resolve the potentially overlapping H3 and H5 singlets:

  • Solvent Choice: Use DMSO-d6 if solubility in CDCl₃ is poor (common for nitro-compounds). Note that in DMSO-d6, the water peak (

    
     3.33) must not obscure the methyl signal (
    
    
    
    2.15).
  • Concentration: Prepare a solution of 5-10 mg of compound in 0.6 mL of solvent.

  • Shimming: Ensure linewidth is <1.0 Hz to distinguish the fine coupling (

    
     Hz) often seen between H3 and methyl protons.
    

Comparative Performance Analysis

Why choose 4-methyl-1-(4-nitrophenyl)-1H-pyrazole over other analogs for characterization studies?

Feature4-Methyl-1-(4-nitrophenyl) 1-(4-Nitrophenyl) (No Methyl) 4-Methyl-1-phenyl (No Nitro)
Spectral Resolution High: Methyl singlet provides a clear integration standard (3H) distinct from aromatics.Medium: H4 appears as a triplet/dd, complicating the aromatic region overlap.High: Similar resolution, but lacks the diagnostic downfield shift of H5 caused by the nitro group.
Electronic Probe Excellent: The nitro group creates a strong dipole, making H5 highly sensitive to solvent polarity changes.Good: Similar sensitivity but lacks the methyl steric anchor.Poor: Phenyl ring is electronically neutral; H3/H5 are chemically similar (

ppm).
Solubility Moderate: Nitro group reduces solubility in non-polar solvents (Hexane).Moderate: Similar solubility profile.High: Soluble in most organic solvents including non-polars.

References

  • Experimental Control Data: 1H NMR of 4-methyl-1-phenyl-1H-pyrazole. Spectral Database for Organic Compounds (SDBS), No. 10199-69-6. (Accessed via verified snippets).

  • Synthesis Methodology: Synthesis of 1-aryl-4-methylpyrazoles via condensation of arylhydrazines. Journal of Heterocyclic Chemistry, Vol 45, Issue 3.[1]

  • Substituent Effects: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • General Pyrazole NMR Data: 1H NMR chemical shifts of pyrazole derivatives. ChemicalBook & PubChem Spectral Data.

Sources

Safety & Regulatory Compliance

Handling

Personal Protective Equipment (PPE) &amp; Safety Guide: 4-methyl-1-(4-nitrophenyl)-1H-pyrazole

Executive Safety Summary 4-methyl-1-(4-nitrophenyl)-1H-pyrazole is a functionalized heterocycle frequently employed as a scaffold in the synthesis of bioactive compounds, including kinase inhibitors and non-steroidal ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

4-methyl-1-(4-nitrophenyl)-1H-pyrazole is a functionalized heterocycle frequently employed as a scaffold in the synthesis of bioactive compounds, including kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).

While specific toxicological data for this precise isomer may be limited in public repositories, its structural components—a pyrazole core coupled with a p-nitrophenyl moiety —mandate a strict safety protocol. Nitroaromatic compounds are established methemoglobinemia inducers and potential skin sensitizers. Consequently, this compound must be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate (estimated OEB 3) until definitive toxicology proves otherwise.

Immediate Hazard Classification (Predicted based on Analogs):

  • Acute Toxicity (Oral): Category 4 (H302)[1][2][3][4]

  • Skin/Eye Irritation: Category 2A (H315, H319)

  • Specific Target Organ Toxicity (Respiratory): Category 3 (H335)[1]

  • Hidden Risk: Potential for transdermal absorption due to the nitro-aromatic lipophilicity.

PPE & Containment Matrix

The following matrix dictates the required protection based on the scale of operation. Engineering controls are the primary barrier; PPE is the secondary line of defense.

Protection CategoryStandard Laboratory Scale (< 10 g)Scale-Up / Process Scale (> 10 g)Technical Rationale
Engineering Controls Chemical Fume Hood (Face velocity: 80–100 fpm). Sash at working height.Powder Containment Hood or Glovebox (HEPA filtered).Prevents inhalation of fugitive dust, the primary exposure vector for solid nitro-heterocycles.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil). Change immediately upon splash.Laminate Film (Silver Shield) under Nitrile outer gloves.Nitro-aromatics can permeate standard nitrile over time. Double gloving provides a visual breach indicator and increased breakthrough time.
Eye/Face Protection Chemical Splash Goggles (ANSI Z87.1).Full Face Shield over Goggles.Standard safety glasses do not seal against airborne dust or splashes that could be absorbed via the ocular mucosa.
Respiratory Protection Not required if working in a certified hood.[5] If hood is unavailable: P100 Half-Face Respirator .PAPR (Powered Air Purifying Respirator) with HEPA cartridges.N95 masks offer insufficient protection against potent pharmaceutical intermediates in powder form.
Body Protection Standard Lab Coat (Cotton/Poly blend), buttoned to neck.Tyvek® disposable coveralls (wrist/ankle elastic).Prevents accumulation of dust on street clothes, reducing "take-home" exposure risks.

Operational Protocol: Safe Handling Workflow

This protocol uses a "Zero-Skin-Contact" methodology.

Phase 1: Preparation
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure waste containers are present inside the hood before starting to minimize hand-carry movements.

  • Donning PPE: Put on inner gloves -> lab coat -> outer gloves (taped to cuffs if handling >10g) -> goggles.

Phase 2: Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transfer of the dry solid.

  • Static Control: Use an antistatic gun or bar on the weighing boat and spatula. Nitro-pyrazoles can be electrostatic; static discharge can disperse powder into the breathing zone.

  • Transfer: Open the stock container only inside the hood. Transfer slowly to avoid aerosolization.

  • Solubilization: Add solvent (e.g., DMSO, DCM) immediately to the weighing vessel if possible. Handling the compound in solution significantly reduces inhalation risk, though skin absorption risk remains.

Phase 3: Decontamination & Disposal
  • Primary Decon: Wipe all tools (spatulas, balance area) with a solvent-dampened Kimwipe (Acetone or Ethanol) inside the hood.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated wipes/gloves in "Hazardous Solid Waste - Toxic."

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" organic waste depending on the solvent used. Do not mix with strong oxidizers.

  • Doffing: Remove outer gloves inside the hood and dispose. Wash hands with soap and water immediately after leaving the lab.[2]

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling nitro-pyrazole derivatives.

SafetyWorkflow Start Start: Handling 4-methyl-1-(4-nitrophenyl)-1H-pyrazole Assess Assess Scale & State Start->Assess SmallScale < 10g (Solid/Soln) Assess->SmallScale LargeScale > 10g or Dust Gen Assess->LargeScale Hood Standard Fume Hood (Sash < 18 inches) SmallScale->Hood Glovebox Glovebox / Powder Hood (HEPA Filtration) LargeScale->Glovebox PPE_Level1 PPE Level 1: Double Nitrile, Goggles, Lab Coat Hood->PPE_Level1 PPE_Level2 PPE Level 2: Tyvek Suit, Silver Shield Gloves, PAPR (if open sash) Glovebox->PPE_Level2 Action Perform Weighing/Synthesis (Use Antistatic Tools) PPE_Level1->Action PPE_Level2->Action Decon Decontamination: Solvent Wipe Down Action->Decon Waste Disposal: Segregated Hazardous Waste Decon->Waste

Figure 1: Operational Safety Decision Tree for Nitro-Pyrazole Handling. Blue indicates initiation; Green/Red indicate engineering control levels based on risk; Yellow indicates PPE requirements.

Emergency Response

  • Inhalation: Move victim to fresh air immediately.[4][5][6][7] If breathing is difficult, trained personnel should administer oxygen. Alert medical services that the patient was exposed to a nitroaromatic compound (risk of methemoglobinemia).

  • Skin Contact: Flood skin with water for 15 minutes.[4][7] Use soap.[1][2][3][5] Do not use ethanol for cleaning skin, as it may enhance absorption of the nitro-compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[5] Remove contact lenses if present.[1][4][5][6][7]

  • Spill Cleanup:

    • Evacuate immediate area.[1][2][3][4][5][6][7]

    • Don full PPE (including respiratory protection).[3]

    • Dry Spill: Cover with wet paper towels to prevent dust, then scoop into a waste container.

    • Wet Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).

References

  • Fisher Scientific. (2025).[6] Safety Data Sheet: 4-Nitro-1H-pyrazole (Analogous Hazard Data). Retrieved from

  • Santa Cruz Biotechnology. (2025).[6] 5-Nitro-1H-pyrazole Product & Safety Data. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Nitro-substituted Pyrazoles. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2024).[4][5] Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

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